

An In-depth Technical Guide to the Solubility of N-methylpiperidine-4-carboxamide

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Compound of Interest

Compound Name: *N-methylpiperidine-4-carboxamide*

Cat. No.: *B155130*

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Foreword: Navigating the Solubility Landscape

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of **N-methylpiperidine-4-carboxamide**, a key building block in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge to infer its solubility characteristics, design robust experimental protocols to quantify its solubility in various solvents, and understand its synthesis. Our approach is grounded in the principles of physical chemistry and leverages established analytical methodologies to provide a practical and scientifically rigorous resource.

Physicochemical Properties of N-methylpiperidine-4-carboxamide

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. **N-methylpiperidine-4-carboxamide** is a derivative of piperidine, a saturated heterocycle, featuring a methyl group on the nitrogen atom and a carboxamide group at the 4-position.

Table 1: Physicochemical Properties of **N-methylpiperidine-4-carboxamide**

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	[1]
Molecular Weight	142.20 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	
XLogP3	-1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	

The negative XLogP3 value suggests a hydrophilic nature, indicating a preference for polar environments. The presence of two hydrogen bond donors (the amide N-H protons) and two hydrogen bond acceptors (the carbonyl oxygen and the piperidine nitrogen) further supports its potential for favorable interactions with polar protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces

The solubility of **N-methylpiperidine-4-carboxamide** is dictated by a balance of the following forces:

- **Hydrogen Bonding:** The carboxamide group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can also act as a hydrogen bond acceptor. This is the primary driver for its solubility in protic solvents like water and alcohols.
- **Dipole-Dipole Interactions:** The polar C=O and N-H bonds in the carboxamide group, as well as the C-N bonds in the piperidine ring, create a significant molecular dipole moment. This allows for favorable interactions with other polar molecules.

- **Van der Waals Forces:** These are weaker, non-specific interactions that occur between all molecules. The piperidine ring provides a non-polar surface area that can interact with non-polar solvents via these forces.

Inferred Solubility Profile

Based on its structure, we can infer a qualitative solubility profile for **N-methylpiperidine-4-carboxamide**:

Table 2: Inferred Qualitative Solubility of **N-methylpiperidine-4-carboxamide**

Solvent Class	Representative Solvents	Inferred Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	Strong hydrogen bonding potential with the carboxamide and piperidine moieties.
Polar Aprotic	DMSO, Acetonitrile, Acetone	Moderate to High	Good dipole-dipole interactions, though lacking the hydrogen bond donating ability of protic solvents.
Non-Polar	Hexane, Toluene	Low	The polar functional groups will have unfavorable interactions with non-polar solvents.

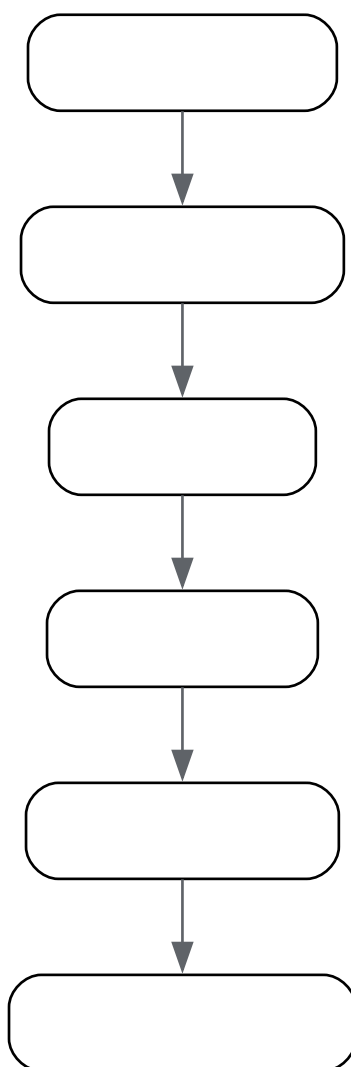
Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods are necessary. The choice of method often depends on the required throughput, accuracy, and the properties of the compound.

High-Throughput Screening (HTS) Methods

In early-stage drug discovery, HTS methods are invaluable for rapidly assessing the solubility of a large number of compounds.[2]

- Laser Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[3][4] It is a rapid and simple method that can be integrated into a high-throughput workflow, often using 96-well plates.[1][3] The transition from a clear solution to a turbid suspension as the compound precipitates is detected, allowing for the determination of the kinetic solubility.[4]



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Caption: A typical workflow for high-throughput solubility screening using laser nephelometry.

Equilibrium Solubility Determination: The Shake-Flask Method

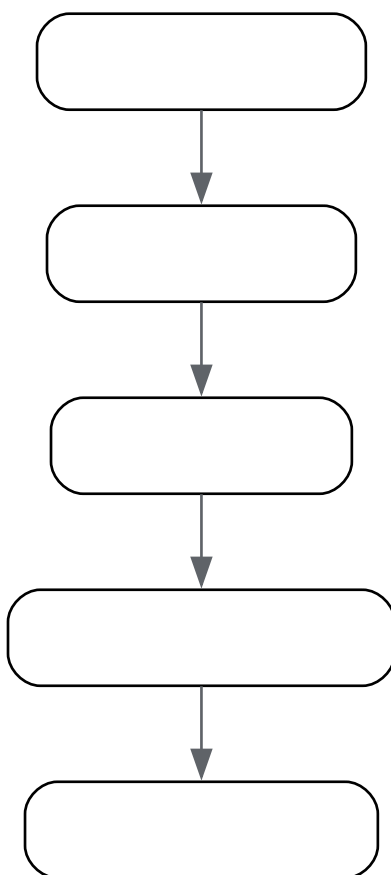
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.^[5] While more time-consuming than HTS methods, it provides a more accurate measure of a compound's intrinsic solubility.

- **Preparation:** Add an excess amount of **N-methylpiperidine-4-carboxamide** to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- **Equilibration:** Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid from the supernatant.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved **N-methylpiperidine-4-carboxamide** using a validated analytical method.

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is crucial for both HTS and equilibrium solubility methods.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a robust and widely used technique for the separation and quantification of small molecules.^[6] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) and UV detection would be appropriate for **N-methylpiperidine-4-carboxamide**.^[7]



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Caption: Key steps in developing a robust HPLC method for solubility determination.

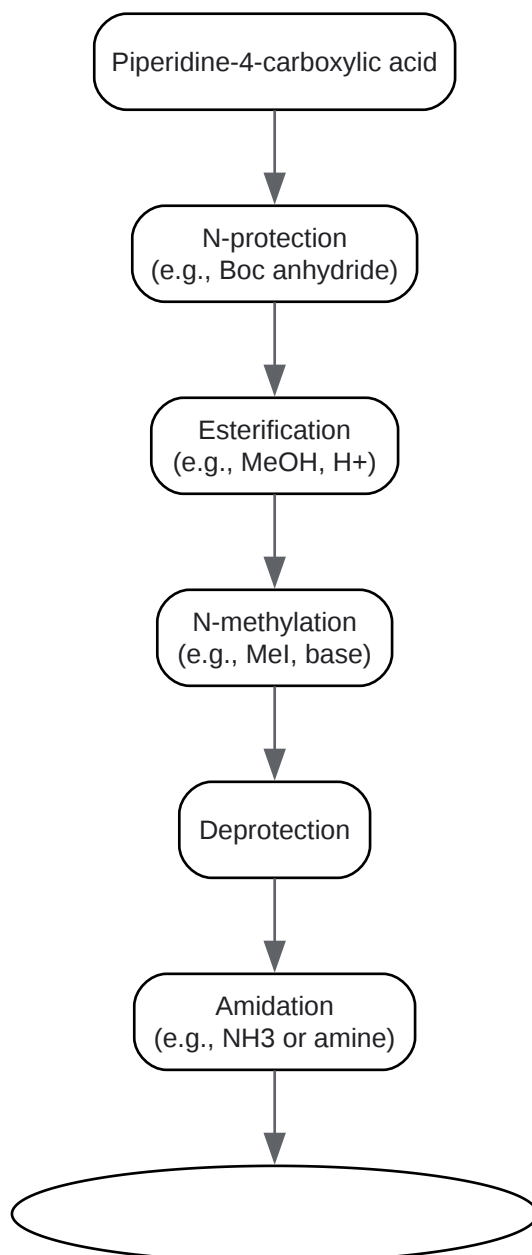
- Gas Chromatography (GC): For volatile compounds, GC can be an effective analytical technique. Given the potential for thermal degradation of the carboxamide group, careful method development would be necessary. Headspace GC could be employed to analyze for any volatile impurities.[8]

Synthesis of N-methylpiperidine-4-carboxamide

The synthesis of **N-methylpiperidine-4-carboxamide** can be achieved through various synthetic routes, typically starting from a piperidine derivative. A common approach involves the amidation of a corresponding carboxylic acid or ester.

General Synthetic Approach

A plausible synthetic route starts with a commercially available piperidine-4-carboxylic acid derivative, which is then N-methylated and subsequently converted to the carboxamide.



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Caption: A representative synthetic pathway for **N-methylpiperidine-4-carboxamide**.

Detailed synthetic procedures for related N-substituted piperidine derivatives can be found in the chemical literature and serve as a basis for the synthesis of the title compound.^{[4][9]}

Factors Influencing Solubility

Several factors can significantly impact the solubility of **N-methylpiperidine-4-carboxamide**:

- **Temperature:** For most solids, solubility increases with temperature.^{[10][11]} However, the exact temperature dependence is compound-specific and must be determined experimentally.
- **pH:** As **N-methylpiperidine-4-carboxamide** contains a basic piperidine nitrogen, its solubility in aqueous solutions will be pH-dependent. At lower pH values, the nitrogen will be protonated, forming a more soluble salt.
- **Particle Size and Form:** The particle size and crystalline form (polymorphism) of the solid material can affect its dissolution rate and apparent solubility. Smaller particles generally dissolve faster due to a larger surface area-to-volume ratio.

Conclusion

While specific quantitative solubility data for **N-methylpiperidine-4-carboxamide** is not readily available, a comprehensive understanding of its physicochemical properties and the theoretical principles of solubility allows for a strong inferred solubility profile. This guide has provided the necessary framework for researchers to confidently predict its behavior in various solvents and has detailed the experimental protocols required to obtain precise quantitative data. By combining theoretical insights with robust experimental design, scientists and drug development professionals can effectively navigate the challenges associated with compound solubility and accelerate their research and development efforts.

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